N-(3,5-dichlorophenyl)-4-methylpiperazine-1-carboxamide
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Overview
Description
N-(3,5-Dichlorophenyl)-4-methyl-1-piperazinecarboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 3,5-dichlorophenyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-4-methyl-1-piperazinecarboxamide typically involves the reaction of 3,5-dichloroaniline with 4-methylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-4-methyl-1-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-4-methyl-1-piperazinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-4-methyl-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt mycobacterial energetics by inhibiting efflux pumps, thereby enhancing the efficacy of existing antibacterial treatments . The compound’s lipophilic nature allows it to integrate into cellular membranes, affecting membrane-bound proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with distinct chemical properties.
Uniqueness
N-(3,5-Dichlorophenyl)-4-methyl-1-piperazinecarboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as an efflux inhibitor sets it apart from other similar compounds, making it a valuable molecule in antibacterial research .
Properties
Molecular Formula |
C12H15Cl2N3O |
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Molecular Weight |
288.17 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C12H15Cl2N3O/c1-16-2-4-17(5-3-16)12(18)15-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3,(H,15,18) |
InChI Key |
IFAZZFVXJSATQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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